Imidogen
Description
Structure
2D Structure
Properties
Molecular Formula |
HN |
|---|---|
Molecular Weight |
15.015 g/mol |
IUPAC Name |
λ1-azane |
InChI |
InChI=1S/HN/h1H |
InChI Key |
PDCKRJPYJMCOFO-UHFFFAOYSA-N |
SMILES |
[NH] |
Canonical SMILES |
[NH] |
Origin of Product |
United States |
Theoretical and Computational Methodologies in Imidogen Research
Quantum Chemical Approaches to Imidogen Electronic Structure
A variety of quantum chemical methods are employed to investigate the electronic states of this compound, each with its own strengths and applications.
Ab Initio Calculation Techniques
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately describing the electronic structure of this compound.
Multi-reference Averaged Coupled-Pair Functional (MR-ACPF): This method has been used to determine the accurate ground-state potential energy function of this compound. nih.gov It is particularly effective in handling the multi-reference character of the molecule. nih.govunt.edu In conjunction with large correlation-consistent core-valence basis sets (up to octuple-zeta quality), MR-ACPF calculations have been instrumental in achieving "spectroscopic" accuracy for vibration-rotation energy levels. nih.govresearchgate.net
Internally Contracted Multi-reference Configuration Interaction (icMRCI-SD): The icMRCI method, often with Davidson correction (+Q), is a powerful tool for studying the potential energy curves of both ground and excited states of this compound. researchgate.netoup.comarxiv.org For instance, icMRCI-F12, an explicitly correlated version, has been used with aug-cc-pVQZ-F12 basis sets to calculate potential energy curves and permanent dipole moments. oup.com These calculations are often preceded by a state-averaged complete active space self-consistent field (SA-CASSCF) calculation to generate the reference orbitals. oup.comarxiv.org
Unrestricted and Restricted Coupled Cluster with Singles, Doubles, and Perturbative Triples (UCCSD(T) and CCSD(T)): The CCSD(T) method is a high-level single-reference method that provides very accurate energies, especially for systems without significant multi-reference character. acs.org For this compound, UCCSD(T) calculations with the aug-cc-pVQZ basis set have been used to investigate the structure and energetics of its complex with water. acs.orgfudan.edu.cnnih.gov The explicitly correlated CCSD(T)-F12 variant is also employed to approach the complete basis set limit, providing highly accurate results for thermochemical properties. uhmreactiondynamics.orgaanda.org
Complete Active Space Self-Consistent Field (CASSCF) and State-Averaged CASSCF (SA-CASSCF): CASSCF and its state-averaged variant are fundamental for obtaining a correct qualitative description of the electronic structure of this compound, especially for its excited states and for regions of the potential energy surface where electronic states are close in energy. oup.comarxiv.orgaip.org The molecular orbitals obtained from CASSCF/SA-CASSCF calculations serve as the reference for more accurate multi-reference methods like icMRCI and CASPT2. oup.comarxiv.orgoup.comaip.org The active space in these calculations typically includes the valence orbitals of nitrogen and hydrogen. oup.comaip.org
The following table summarizes some of the key findings from these ab initio studies:
| Method | Basis Set | Property Investigated | Key Finding |
| MR-ACPF | cc-pCV8Z(i) | Ground-state potential energy function | Determined an accurate potential energy function crucial for predicting vibration-rotation energy levels. researchgate.net |
| icMRCI-F12 | aug-cc-pVQZ-F12 | Potential energy curve and dipole moment | Provided data for dynamical calculations of this compound formation. oup.com |
| UCCSD(T) | aug-cc-pVQZ | NH···OH₂ complex structure and energetics | Confirmed the hydrogen-bonded structure of the water complex of this compound. acs.orgfudan.edu.cnnih.gov |
| CCSD(T)-F12 | cc-pVTZ-F12 | Relative energies of N₃H₃ isomers | Predicted relative energies with an accuracy of about 5 kJ/mol. uhmreactiondynamics.org |
| SA-CASSCF | aug-cc-pwCV5Z | Reference orbitals for icMRCI | Optimized orbitals for multiple electronic states simultaneously. oup.comarxiv.org |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) offers a computationally less expensive alternative to wave function-based ab initio methods, making it suitable for studying larger systems or for preliminary explorations of reaction pathways. For instance, the B3LYP functional has been used in conjunction with the 6-311G** basis set to optimize the geometries of N₃H₃ isomers, which can be intermediates in reactions involving this compound. uhmreactiondynamics.org While DFT methods can provide valuable insights, their accuracy can be system-dependent, and for highly accurate results, they are often benchmarked against higher-level ab initio calculations. uhmreactiondynamics.org
Multi-reference Perturbation Theory (e.g., CASPT2)
Complete Active Space Second-Order Perturbation Theory (CASPT2) is a multi-reference method that accounts for dynamic electron correlation on top of a CASSCF reference wave function. It is widely used to study the electronic spectra and reaction mechanisms of molecules like this compound. researchgate.netnih.gov For example, CASPT2 has been employed to investigate the photodecomposition of hydroxylamine (B1172632), where the water-imidogen complex was identified as a key intermediate. acs.orgfudan.edu.cn It has also been used to explore the potential energy surfaces of reactions involving this compound, such as the reaction with the hydroxyl radical. researchgate.net
Basis Set Selection and Convergence Studies
The choice of basis set is critical for obtaining accurate results in quantum chemical calculations. For this compound, correlation-consistent basis sets, such as the aug-cc-pVQZ and aug-cc-pwCV5Z, are commonly used. acs.orgoup.comarxiv.orgfudan.edu.cn The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weakly bound systems, while "pwCV" denotes polarization and core-valence functions. The use of explicitly correlated F12 basis sets, like aug-cc-pVQZ-F12, accelerates the convergence to the complete basis set limit. oup.comuhmreactiondynamics.org Convergence studies, where calculations are performed with systematically larger basis sets, are essential to ensure that the results are not an artifact of the chosen basis set and to extrapolate to the complete basis set limit. researchgate.net
Potential Energy Surface (PES) Mapping and Analysis
Understanding the reactivity of this compound requires detailed knowledge of the potential energy surfaces (PES) of its reactions.
Construction and Characterization of Reaction Pathways
Theoretical methods are used to construct and analyze the PES for reactions involving this compound. This involves locating and characterizing stationary points, such as minima (reactants, intermediates, and products) and transition states. For example, the reaction of this compound with the hydroxyl radical has been studied by exploring the PES, identifying intermediates like NH···OH and HN···HO, and determining the pathways leading to various products. researchgate.netresearchgate.net Similarly, the reaction of this compound with water to form hydroxylamine has been shown to proceed through the formation of a prereaction complex, NH···OH₂. acs.org The intrinsic reaction coordinate (IRC) method is often used to confirm that a calculated transition state connects the correct reactants and products. aanda.org These studies provide crucial information about reaction mechanisms, energy barriers, and reaction rates. acs.org
Identification of Transition States and Intermediates
Computational chemistry is instrumental in identifying the transient species that govern the pathways of this compound reactions. Through quantum chemical calculations, researchers can map out potential energy surfaces (PESs) and locate the stationary points corresponding to reactants, products, intermediates, and transition states.
For instance, in the reaction of this compound with the hydroxyl radical (OH), theoretical studies have identified several key intermediates. The initial association of the NH and OH radicals can lead to the formation of various complexes, including hydrogen-bonded structures like NH···OH and HN···HO, as well as the more stable cis- and trans-HNOH isomers. researchgate.net These formations are typically barrierless and exothermic. researchgate.net Starting from these initial intermediates, computational models can then explore all conceivable pathways to various products such as H + HNO, H₂ + NO, and H₂O + N. researchgate.net
Similarly, in the reaction of this compound with water, a prereaction complex, NH···OH₂, has been identified. acs.org This hydrogen-bonded structure is a precursor to the O–H bond insertion that yields hydroxylamine (NH₂OH). acs.org The identification of such intermediates is crucial for understanding the step-by-step mechanism of the reaction. The relative stability of these intermediates can be estimated, providing a clearer picture of the reaction landscape. For example, calculations have shown that the ylide-like isomer H₂ONH is significantly higher in energy than the global minimum, NH₂OH, and is unstable, readily dissociating back to NH and H₂O. acs.org
Nitrenes, of which this compound is the simplest example (NH), are known reactive intermediates in many chemical reactions. asccollegekolhar.in Their high reactivity means they are typically not isolated but are formed transiently during a reaction. asccollegekolhar.in Computational methods are therefore essential for characterizing these fleeting species and the transition states that connect them to other points on the PES.
Analysis of Multi-well, Multi-channel Systems
Many reactions involving this compound are not simple, single-step processes but rather proceed through complex potential energy surfaces with multiple potential wells (intermediates) and multiple reaction channels (product pathways). The reaction between this compound and the hydroxyl radical is a prime example of such a system. x-mol.net
Theoretical analysis of these multi-well, multi-channel systems allows for a comprehensive understanding of the reaction's branching ratios—the relative probabilities of forming different products. By calculating the energies of the various intermediates and transition states, researchers can predict which reaction pathways are most favorable under different conditions. researchgate.net
For the NH + OH reaction, computational studies have shown that the reaction can lead to several different products, including HNOH, H₂NO, H + HNO, and H₂O + N. x-mol.net The analysis indicates that at low temperatures, the dominant products are H and HNO. x-mol.net This type of detailed analysis is critical for accurately modeling complex chemical environments, such as combustion processes and atmospheric chemistry, where this compound plays a significant role. science.gov
Master equation modeling is a powerful tool used to analyze these complex systems. x-mol.net This statistical approach considers all the possible reaction pathways and energy transfer processes to calculate pressure- and temperature-dependent rate coefficients for each channel. This method has been successfully applied to the NH + OH reaction, with the calculated rate constants showing good agreement with experimental data over a range of temperatures. x-mol.net
Quantum Dynamics Simulations and Collision Theory
To move beyond a static picture of reaction pathways, quantum dynamics simulations and collision theory are employed. These methods model the time-evolution of the reacting system, providing a deeper understanding of the factors that control reactivity.
Modeling of Reaction Dynamics
Reaction dynamics simulations, such as the quasi-classical trajectory (QCT) method, are used to simulate the motion of atoms during a chemical reaction. x-mol.net By running a large number of these trajectories, each with slightly different initial conditions, researchers can obtain a statistical picture of the reaction dynamics. x-mol.net
In the study of the this compound-hydroxyl radical reaction, QCT simulations have been performed on a calculated potential energy surface. x-mol.net These simulations provide information on reaction probabilities and how the energy released in the reaction is distributed among the products' translational, rotational, and vibrational modes. researchgate.net For example, in the reaction of hydrogen sulfide (B99878) with a carbon atom, which shares methodological similarities with this compound studies, it was found that a significant portion of the available energy is channeled into the translational and rotational energy of the products. researchgate.net
These dynamical simulations are essential for understanding the intricate details of how reactants approach each other, interact, and then separate into products. They can reveal the role of specific molecular orientations and the influence of vibrational or rotational excitation on the reaction outcome.
Calculation of Reactive Cross-Sections and Rate Constants
A key output of reaction dynamics simulations is the reactive cross-section, which represents the effective area for a reaction to occur as a function of the collision energy. x-mol.net By integrating the reaction probabilities over the range of impact parameters that lead to a reaction, the cross-section can be calculated.
Theoretical studies on the formation of this compound through radiative association have also calculated cross-sections using various methods, including quantum mechanical perturbation theory and Breit–Wigner theory. oup.com These calculations are crucial for understanding the formation of NH in environments like the interstellar medium. oup.com
Treatment of Quantum Effects (e.g., Tunneling)
For reactions involving the transfer of light atoms, such as hydrogen, quantum mechanical effects like tunneling can play a significant role. chemistryviews.orgias.ac.in Tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. wikipedia.org
In the context of this compound chemistry, tunneling can be particularly important, especially at low temperatures where classical reaction pathways over high barriers are slow. ias.ac.in For instance, in the formation of the NH molecule, quantum mechanical calculations have revealed a tunneling effect at very low collision energies. oup.com
Theoretical models can incorporate tunneling corrections to rate constant calculations, leading to more accurate predictions. This is often done using methods like the Wigner or Eckart tunneling corrections, or more sophisticated approaches that explicitly solve the Schrödinger equation for the tunneling probability. The study of conformers of 2-formyl-3-fluorophenylnitrene has shown that different conformers can undergo distinct reactions controlled by quantum tunneling, highlighting the importance of this effect in nitrene chemistry. chemistryviews.org
Collision Integrals and Transport Properties
Collision integrals are quantities that describe the average outcome of collisions between molecules and are essential for calculating the transport properties of a gas, such as viscosity, thermal conductivity, and diffusion coefficients. researchgate.netnasa.gov These properties are crucial for modeling fluid dynamics in various applications, including atmospheric and combustion modeling.
Accurate calculations of collision integrals require detailed knowledge of the intermolecular potential energy surfaces. For the interaction of nitrogen and hydrogen atoms, which is relevant to this compound-containing systems, collision integrals have been calculated over a wide range of temperatures. researchgate.net These calculations often employ semiclassical or full quantum scattering methods to determine the necessary transport cross-sections. nasa.gov The results of these calculations are typically tabulated as a function of temperature and can be used in larger-scale simulations of gas-phase environments. researchgate.net
Electronic State Characterization and Spin Multiplicity Investigations
The behavior of this compound is intrinsically linked to its spin multiplicity, which dictates its reactivity and properties. wikipedia.orgkzoo.edu Computational studies are crucial for elucidating the complex interplay between its various electronic states.
Ground and Excited Electronic States (e.g., Triplet, Singlet)
This compound's ground electronic state is a triplet, designated as X³Σ⁻. wikipedia.orgwikiwand.com A singlet excited state, a¹Δ, exists at a slightly higher energy. wikipedia.org The relaxation from this first excited singlet state to the triplet ground state is spin-forbidden, resulting in a long lifetime for the a¹Δ state. wikipedia.orgwikiwand.com
Numerous theoretical and experimental studies have been conducted to characterize the ground and various excited electronic states of this compound. These investigations have identified and provided detailed spectroscopic constants for several singlet and triplet states. optica.orgresearchgate.netnih.gov The potential energy curves (PECs), spectroscopic constants, and dipole moment functions have been calculated for a range of electronic states, including ¹Σ⁻, ¹Π, ¹Δ, ³Σ⁻, ³Π, and ³Δ symmetries. nih.gov These studies span an energy range up to 11 eV above the ground state, corresponding to the first eight dissociation asymptotes. nih.gov
A schematic representation of some of the low-lying electronic states and the transitions between them is often used to visualize these states. For instance, the A³Π–X³Σ⁻ band system is a well-studied transition in the this compound spectrum. ucl.ac.uk
Table 1: Selected Electronic States of this compound (NH)
| State | Term Symbol | Spin Multiplicity | Relative Energy (cm⁻¹) |
| Ground State | X³Σ⁻ | Triplet | 0 |
| First Excited State | a¹Δ | Singlet | ~12,735 nist.gov |
| Second Excited State | b¹Σ⁺ | Singlet | — |
| Third Excited State | A³Π | Triplet | — |
| --- | c¹Π | Singlet | ~43,744 nist.gov |
| --- | d¹Σ⁺ | Singlet | 83,160 nist.gov |
| --- | B³Π | Triplet | — |
| --- | C³Σ⁻ | Triplet | — |
| --- | D³Π | Triplet | — |
| --- | F³Σ⁻ | Triplet | — |
Note: This table is not exhaustive and represents a selection of key electronic states. The relative energies can vary based on the computational method and experimental conditions.
Spin-Orbit Coupling Effects in Reaction Dynamics
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. nih.govnumberanalytics.com This interaction can facilitate transitions between different spin states, which would otherwise be forbidden. nih.gov In reaction dynamics, SOC plays a critical role, particularly in systems with complex electronic structures or those involving heavy elements. nih.govnumberanalytics.com It can significantly influence reaction rates and mechanisms by enabling intersystem crossing between singlet and triplet potential energy surfaces. nih.govrsc.org
For this compound, spin-orbit coupling is a key factor in its reaction dynamics. For example, in reactions involving the formation of this compound, the spin-orbit interaction in the exit channel can influence the distribution of products into different spin-orbit states. nih.gov Theoretical models that incorporate spin-orbit coupling are essential for accurately describing the kinetics and mechanisms of spin-forbidden reactions involving this compound. rsc.org The mixing of different spin states is achieved by including the spin-orbit coupling term in the electronic Hamiltonian. rsc.org
Intersystem Crossing (ISC) Mechanisms
Intersystem crossing (ISC) is the non-radiative process involving a transition between two electronic states with different spin multiplicities. wikiwand.com this compound is known to undergo collision-induced intersystem crossing. wikipedia.orgwikiwand.com This process is crucial for understanding its reactivity, as it provides a pathway for the molecule to switch between singlet and triplet potential energy surfaces.
For instance, the reaction of singlet NH with water is highly exothermic, but the initial photoexcitation of the triplet NH in a prereaction complex is required. fudan.edu.cn The subsequent relaxation to the reactive singlet state occurs via intersystem crossing. fudan.edu.cn Theoretical studies have investigated ISC pathways in various reactions of this compound, such as its reaction with carbon dioxide, where an intersystem crossing was found in an HN-CO₂ adduct. science.gov The efficiency of these crossings can be influenced by factors like the energy gap between the states and the strength of the spin-orbit coupling.
Analysis of Spin Contamination in Theoretical Calculations
In computational chemistry, particularly when using unrestricted methods like Unrestricted Hartree-Fock (UHF) or Unrestricted Møller-Plesset (UMP) perturbation theory, an issue known as spin contamination can arise. muni.czwikipedia.org This refers to the artificial mixing of different electronic spin states in the calculated wavefunction. wikipedia.org An ideal wavefunction should be an eigenfunction of the total spin-squared operator, Ŝ². However, a spin-contaminated wavefunction is not, and can be formally described as a mixture of the desired spin state and contaminating states of higher multiplicities. wikipedia.org
The extent of spin contamination is typically measured by the expectation value of the Ŝ² operator. muni.cz A significant deviation from the expected value of S(S+1) indicates substantial contamination. muni.cz High spin contamination can adversely affect the calculated energy, geometry, and other molecular properties. muni.cz
To mitigate this issue, several approaches can be employed. Restricted open-shell methods (ROHF) can provide a more reliable wavefunction free from contamination. muni.cz Another technique is spin projection, where the spin contaminants are projected out of the unrestricted wavefunction after the calculation. muni.cz However, this method has its own limitations as the orbitals were optimized for the contaminated state. muni.cz In some cases, spin purification approaches are used during the calculation to ensure convergence to the correct spin state. tu-darmstadt.de
Rydberg and Resonant States Studies
The study of Rydberg and resonant states provides deeper insights into the electronic structure and dissociation dynamics of this compound.
Identification and Characterization of Rydberg States
Rydberg states are excited electronic states of an atom or molecule where one electron is in a high principal quantum number orbital, far from the ionic core. Theoretical investigations have been crucial in identifying and characterizing the Rydberg states of this compound. nih.govrsc.org These studies often involve calculating potential energy curves, spectroscopic constants, and dipole moment functions. nih.gov
Several new singlet and triplet Rydberg states of this compound have been identified in the energy range of 10–12 eV above the ground state through techniques like resonance-enhanced multiphoton ionization (REMPI) spectroscopy. optica.org The analysis of these spectra provides detailed spectroscopic constants for these excited states. optica.org
Theoretical calculations have focused on Rydberg states arising from the 3s configuration of the nitrogen atom and the 2s and 2p configurations of the hydrogen atom. nih.gov The quantum defects of these Rydberg orbitals are a key characteristic used for their identification and are in good agreement with calculated values. rsc.org For example, the B ³Π state has been identified as a "regular" Rydberg state, surmised to be the ³Π state derived from a 3pσ electron built on the ²Π ground-state ion core. researchgate.net The interactions between these Rydberg states and valence states can lead to perturbations observed in the spectra. researchgate.net
Analysis of Resonant States and Autoionization Widths
Neutral resonant states of molecules are fundamental to understanding dissociation dynamics and other electronic processes that proceed through intermediate capture into these states. researchgate.netarxiv.orgrsc.orgresearchgate.net For the this compound molecule, the identification and characterization of these resonant states, along with their corresponding autoionization widths, are accomplished through detailed quantum mechanical calculations. researchgate.netarxiv.orgrsc.orgresearchgate.net
Autoionization is a process where a molecule in a superexcited state, lying above an ionization threshold, decays into an ion and a free electron. The "width" of a resonant state is inversely proportional to its lifetime and is a critical parameter in characterizing its stability.
Recent research has systematically identified several previously unknown resonant states of various symmetries in the this compound molecule. researchgate.netarxiv.orgrsc.org The calculation of their autoionization widths has been a significant challenge due to the presence of numerous avoided crossings between the potential energy curves of these states. researchgate.netarxiv.orgrsc.org These widths are determined as a function of the internuclear distance, providing a detailed picture of the molecule's dynamics. researchgate.netarxiv.orgrsc.orgresearchgate.net
For instance, studies have identified Feshbach resonances in the electron + NH+ system. researchgate.netarxiv.orgresearchgate.netresearchgate.net These are resonances in which the excited electron occupies a Rydberg orbital, and the molecular ion core is in an electronically excited state. The analysis of these states is crucial as they can significantly influence processes like dissociative recombination. iaea.org
One method to probe these states experimentally is through resonance-enhanced multiphoton ionization (REMPI) spectroscopy. optica.org This technique has been used to identify new singlet and triplet Rydberg states of the this compound radical. optica.org By analyzing the kinetic energies of the resulting photoelectrons, spectroscopic constants for these excited states can be determined. optica.org
Table 1: Investigated Symmetries for Resonant States in this compound
| Symmetry |
| ¹Σ |
| ¹Π |
| ³Π |
| This table is based on data from studies investigating resonant states and their symmetries. iaea.org |
R-Matrix Calculations for Electron Collision Systems
The R-matrix method is a powerful theoretical framework used extensively in atomic and molecular physics to study electron-molecule collisions. researchgate.net This method divides the configuration space into two regions: an inner region and an outer region. researchgate.net In the inner region, the complex, short-range interactions between the collision electron and the target molecule are calculated using quantum chemistry methods. researchgate.net The resulting information is then propagated to the outer region to determine scattering properties. researchgate.net
In the context of this compound research, R-matrix calculations have been instrumental in studying the e + NH+ collision system. researchgate.netarxiv.orgrsc.org These calculations provide a wealth of data, including:
Potential Energy Curves (PECs): By performing calculations at numerous internuclear distances (over 60 in some studies), detailed PECs for the bound and resonant states of NH can be constructed. researchgate.netarxiv.orgrsc.org These curves are essential for understanding the stability and dissociation pathways of the molecule.
Bound States: The R-matrix method can identify and characterize the bound electronic states of the NH molecule. researchgate.netarxiv.orgrsc.org Recent work has detailed the bound states for nine different symmetries, many of which, particularly the singlet states, had not been previously studied. researchgate.netarxiv.orgrsc.org
Resonance Parameters: The calculations yield resonance positions and widths (autoionization widths), which are crucial for understanding the dynamics of electron-driven processes. iaea.org
Cross Sections: The method is used to calculate cross sections for various processes, such as electronic excitation and dissociation. researchgate.netorcid.org
The accuracy of R-matrix calculations depends on the quality of the target model used to represent the molecular ion (NH+ in this case). researchgate.net These models are carefully constructed to provide a realistic description of the ion's electronic structure. researchgate.net The results from these calculations, such as the identification of new resonant states, are vital for advancing our understanding of molecular dynamics in various environments where this compound is present. researchgate.netarxiv.orgrsc.org
Table 2: Key Outputs of R-Matrix Calculations for the e + NH+ System
| Calculation Output | Description |
| Potential Energy Curves | Maps the energy of the system as a function of the distance between the N and H atoms for various electronic states. |
| Bound State Symmetries | Identifies the electronic symmetries of the stable states of the NH molecule. Recent studies have detailed nine such symmetries. researchgate.netarxiv.orgrsc.org |
| Resonance Parameters | Determines the energy and lifetime (via the width) of temporary, unstable states formed during the collision. |
| Cross Sections | Quantifies the probability of specific outcomes of the electron collision, such as excitation to a different electronic state or dissociation of the molecule. |
Spectroscopic Characterization Methodologies for Imidogen
Vibrational Spectroscopy Approaches (e.g., Infrared, Matrix Isolation)
Vibrational spectroscopy, particularly when combined with the matrix isolation technique, is a powerful tool for studying the transient imidogen radical. In this method, reactive species like NH are generated, often through photolysis of a precursor molecule such as ammonia (B1221849) (NH₃) or hydrazoic acid (HN₃), and then trapped in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically around 10 K). astrobiology.comarxiv.org This process inhibits diffusion and reaction, allowing for detailed spectroscopic examination.
Infrared (IR) spectroscopy is used to probe the vibrational transitions of the trapped molecules. By analyzing the absorption of infrared radiation, the fundamental vibrational frequencies of the molecule can be determined, providing insight into its bond strength and structure. astrobiology.comoup.com
The this compound radical, being a diatomic molecule, has one fundamental vibrational mode corresponding to the N-H bond stretch. The frequency of this vibration is a key characteristic. For instance, the N-H stretching mode (ν(NH)) of this compound isolated in a nitrogen matrix has been observed at approximately 3122.2 cm⁻¹. astrobiology.com When this compound forms a complex with other molecules, such as water, this frequency can shift. In the NH···OH₂ complex, the N-H stretching frequency is blue-shifted to 3134.6 cm⁻¹, an observation that provides information about the intermolecular interactions. astrobiology.comresearchgate.net
Detailed studies have identified various vibrational frequencies for this compound and its isotopologues in different matrix environments. These frequencies are crucial for identifying the species and understanding the influence of the surrounding matrix on the molecule.
| Species | Vibrational Mode | Matrix | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| NH | N-H Stretch | Nitrogen | 3122.2 | astrobiology.com |
| NH in NH···OH₂ | N-H Stretch | Nitrogen | 3134.6 | astrobiology.comresearchgate.net |
| ¹⁵NH in ¹⁵NH···OH₂ | ¹⁵N-H Stretch | Nitrogen | 3128.0 | astrobiology.comresearchgate.net |
| trans-N₂H₂ | N-H Stretch | Argon | 1286 | nih.gov |
| cis-N₂H₂ | N-H Stretch | Argon | 3074 | nih.gov |
Isotope labeling is a definitive method for confirming the identity of a species and assigning its vibrational modes. By substituting atoms with their heavier isotopes (e.g., hydrogen with deuterium (B1214612) (D), ¹⁴N with ¹⁵N), the vibrational frequencies will shift in a predictable manner based on the change in the reduced mass of the system. astrobiology.comnih.gov This technique provides strong evidence for structural assignments.
In studies of the this compound-water complex (NH···OH₂), isotopic substitution has been essential. astrobiology.comresearchgate.net For example:
¹⁵N Labeling: When ¹⁴NH is replaced with ¹⁵NH in the complex, the N-H stretching frequency shifts from 3134.6 cm⁻¹ to 3128.0 cm⁻¹. This observed shift of 6.6 cm⁻¹ is in close agreement with theoretical calculations, confirming the assignment of this vibrational mode. astrobiology.comresearchgate.net
¹⁸O Labeling: The use of ¹⁸O in the water molecule also induces specific shifts in the vibrational bands associated with water, further validating the assignments. astrobiology.comarxiv.org
These isotopic studies have been crucial in distinguishing between different possible isomeric structures, such as confirming the hydrogen-bonded NH···OH₂ structure over the less stable HN···HOH arrangement. astrobiology.comresearchgate.net
Analysis of Vibrational Frequencies and Modes
Electronic Spectroscopy Techniques (e.g., UV-Vis Absorption, Laser-Induced Fluorescence (LIF))
Electronic spectroscopy probes the transitions between different electronic energy states of a molecule. For this compound, techniques like Ultraviolet-Visible (UV-Vis) absorption and Laser-Induced Fluorescence (LIF) are vital for characterizing its ground and excited electronic states. acs.orgacs.org These methods involve exciting an electron from a lower energy orbital to a higher one by absorbing a photon, typically in the UV or visible range of the electromagnetic spectrum. msu.edulibretexts.org
LIF is a particularly sensitive technique where a laser is tuned to a specific electronic transition to excite the molecule, and the subsequent fluorescence (light emission) as the molecule relaxes back to a lower energy state is detected. This provides detailed information about the electronic and rovibrational structure of the molecule. acs.org
This compound has a triplet ground electronic state, designated as X ³Σ⁻. core.ac.uk In addition to the ground state, several low-lying excited electronic states exist, including the a ¹Δ, b ¹Σ⁺, A ³Π, and c ¹Π states. astrobiology.comoup.comucl.ac.uk Electronic spectroscopy is the primary means of studying the transitions between these states.
The A ³Π ↔ X ³Σ⁻ transition is one of the most well-studied systems in the NH radical, appearing in the near-UV region.
The c ¹Π → a ¹Δ transition is another prominent system.
Weak, spin-forbidden transitions, such as those between singlet and triplet states (e.g., a ¹Δ – X ³Σ⁻), can also be observed, although they are much less intense. astrobiology.com
Recent studies have produced comprehensive spectroscopic models that include multiple electronic states, providing a more complete picture of the electronic structure of this compound. astrobiology.comarxiv.org For instance, UV-Vis spectroscopy has been used to identify a weak absorption peak around 350 nm for the NH···OH₂ complex in a nitrogen matrix, which is consistent with calculated vertical transitions and helps to explain the complex's photo-induced conversion to hydroxylamine (B1172632). acs.org
| State Symbol | Term Energy (Tₑ, cm⁻¹) | Description |
|---|---|---|
| X ³Σ⁻ | 0 | Ground Electronic State |
| a ¹Δ | 12687.8 | First Excited Singlet State |
| b ¹Σ⁺ | 21197 | Second Excited Singlet State |
| A ³Π | 29777.3 | First Excited Triplet State |
| c ¹Π | 43744 | Third Excited Singlet State |
To facilitate the use of this compound's spectroscopic data in fields like astrophysics and combustion chemistry, extensive spectroscopic line lists are generated. astrobiology.comresearchgate.net These lists contain detailed information on the positions and intensities of thousands or even hundreds of thousands of individual rovibronic transitions.
A notable example is the kNigHt line list, which was developed using a trihybrid approach combining experimental data, perturbative calculations, and new ab initio calculations. astrobiology.comarxiv.orgoup.com This line list for the ¹⁴N¹H isotopologue includes 4,076 energy levels and 327,014 transitions, covering the five lowest electronic states (X ³Σ⁻, a ¹Δ, b ¹Σ⁺, A ³Π, and c ¹Π) up to 47,500 cm⁻¹. astrobiology.comarxiv.orgresearchgate.net The database also provides models for other isotopologues like ¹⁴N²H (ND), ¹⁵N¹H, and ¹⁵N²H. Such comprehensive databases are crucial for modeling the spectra of hot environments like stars and exoplanets. oup.comresearchgate.net
The high-resolution data obtained from electronic spectroscopy allow for the precise determination of rotational and vibrational energy levels within each electronic state. nih.govresearchgate.net By analyzing the fine structure of the electronic spectra, key spectroscopic constants can be extracted. These constants describe the molecule's properties, such as its bond length and how its rotation and vibration are coupled.
The MARVEL (Measured Active Rotational-Vibrational Energy Levels) technique is a powerful method for determining empirical energy levels directly from experimental transition data. ucl.ac.uk By compiling thousands of measured transitions from numerous studies, a self-consistent network of energy levels can be constructed. For ¹⁴NH, the MARVEL approach has been used to determine over 1,000 rovibronic energy levels for the X ³Σ⁻, A ³Π, a ¹Δ, and c ¹Π states with high accuracy. ucl.ac.uk
Furthermore, Dunham-type analyses, which fit experimental data for multiple isotopologues simultaneously, have been used to determine isotopically independent parameters. researchgate.net This approach allows for the calculation of highly accurate equilibrium bond distances (e.g., rₑBO = 103.606721(13) pm for this compound) and zero-point energies for all isotopologues. researchgate.net
Spectroscopic Line Lists and Data Generation
Advanced Spectroscopic Methods
Advanced spectroscopic techniques are indispensable for probing the intricate details of the this compound (NH) radical, a highly reactive and transient species. These methods provide insights into its gas-phase behavior, fleeting existence in chemical reactions, and fundamental radical characteristics.
Molecular Beam Experiments for Gas-Phase Studies
Molecular beam techniques are crucial for studying this compound in the gas phase, offering a controlled environment to investigate its intrinsic properties and collision dynamics. wikipedia.org In these experiments, a beam of this compound molecules is generated, often through electrical discharge in an ammonia atmosphere, and then directed into a high-vacuum chamber. wikipedia.org This isolation prevents unwanted collisions and allows for precise measurements.
A significant application of molecular beam technology is the magnetic trapping of ground-state this compound. wikipedia.orgarxiv.org By using a cryogenic helium buffer gas, the this compound radicals can be cooled to sub-Kelvin temperatures and loaded into a magnetic trap. arxiv.orgresearchgate.net This setup is ideal for studying collisions between this compound and other atoms or molecules under well-defined conditions. arxiv.org
Research using these methods has provided valuable data on the collision dynamics of this compound. For instance, the Zeeman relaxation cross-section of magnetically trapped this compound in collisions with helium-3 (B1234947) has been measured, providing insight into the forces at play during these low-energy encounters. arxiv.orgresearchgate.net These experiments have also allowed for the measurement of the ratio of diffusive to inelastic cross-sections, which is critical for understanding how this compound thermalizes with its environment. researchgate.net Quantum mechanical calculations have shown that the observed behavior in collisions with helium-3 can be attributed to a shape resonance. arxiv.org
| Collision Partner | Measured Parameter | Value | Temperature | Reference |
|---|---|---|---|---|
| ³He | Zeeman Relaxation Cross-Section | 3.8 ± 1.1 x 10⁻¹⁹ cm² | 710 mK | researchgate.net |
| ³He | Ratio of Diffusive to Inelastic Cross-Sections (γ) | 7 x 10⁴ | Not Specified | researchgate.net |
Time-Resolved Spectroscopy of Transient this compound Species
The transient nature of this compound makes time-resolved spectroscopy an essential tool for studying its formation, decay, and reactivity. nih.gov This class of techniques allows for the observation of short-lived species on timescales ranging from femtoseconds to milliseconds. Parent this compound (N–H) is a prototypical transient intermediate. nih.govacs.org
Laser-induced fluorescence (LIF) is a particularly powerful method for detecting transient this compound. wikipedia.org By exciting the molecule with a laser pulse and observing the subsequent fluorescence, researchers can monitor the concentration of this compound over time. This allows for the study of its reaction kinetics with various partners, such as nitric oxide. wikipedia.org
Recent studies have utilized time-resolved infrared (IR) spectroscopy to observe the formation and subsequent reactions of this compound complexes. For example, the elusive water complex of this compound (NH···OH₂) has been identified in a solid nitrogen matrix at low temperatures. acs.org Upon irradiation with UV light, this complex undergoes an O-H bond insertion to form hydroxylamine, a reaction that can be followed in real-time using IR spectroscopy. acs.org The identification of such transient pre-reaction complexes is crucial for understanding reaction mechanisms at a fundamental level. acs.org
| Transient Species | Spectroscopic Method | Key Observation | Reference |
|---|---|---|---|
| NH(a¹Δ) | Laser-Induced Fluorescence (LIF) | Detection of depletion and production to study reactivity. | wikipedia.org |
| NH···OH₂ | Infrared (IR) Spectroscopy | Observation of a hydrogen-bonded prereaction complex. | acs.org |
| NH···OH₂ → NH₂OH | Time-Resolved IR Spectroscopy | Monitoring of the photoinduced conversion to hydroxylamine. | acs.org |
Electron Paramagnetic Resonance (EPR) for Radical Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study materials with unpaired electrons, making it an ideal method for characterizing radicals like this compound. wikipedia.orgruhr-uni-bochum.de The ground state of this compound is a triplet, meaning it has two unpaired electrons, which gives rise to a strong EPR signal. wikipedia.orgnih.gov
EPR spectroscopy provides detailed information about the electronic structure and environment of the radical. The interaction of the unpaired electrons with an external magnetic field and with nearby magnetic nuclei (like ¹⁴N and ¹H) leads to characteristic splittings in the EPR spectrum. wikipedia.org These splittings, known as hyperfine couplings, are highly sensitive to the distribution of the unpaired electron density within the molecule.
While direct EPR studies on gas-phase this compound are challenging, EPR has been extensively used to study related nitrogen-centered radicals, often trapped in solid matrices or single crystals. ias.ac.inresearchgate.net For instance, the NH₂ radical has been generated by UV photolysis of ammonia in solid argon and studied by EPR at various temperatures. researchgate.net Similarly, the NH₃⁺ radical has been produced by X-ray damage of ammonium-doped potassium sulfate (B86663) crystals and its EPR parameters have been determined. ias.ac.in These studies on related species provide valuable comparative data and insights into the magnetic properties of the N-H bond, which are fundamental to understanding the radical character of this compound itself. ias.ac.inresearchgate.net
| Radical | Matrix/Host | g-values | Hyperfine Coupling Constants (Gauss) | Reference |
|---|---|---|---|---|
| NH₃⁺ | K₂SO₄ crystal | g₁₁ = 2.0037, g⊥ = 2.0068 | ¹⁴N: Axx = 13.75, Ayy = 24.5, Azz = 25.5; ¹H: Axx = Ayy = 22, Azz = 25 | ias.ac.in |
| NH₂-HF Complex | Argon matrix | Not Specified | aN = 12.0, aH = 24.0, aF = 7.0 (Isotropic values in mT converted to G) | researchgate.net |
Generation and Experimental Methodologies for Imidogen Studies
Photolytic Generation Methods (e.g., from Hydrazoic Acid, Ammonia)
Photolysis is a common method for generating imidogen radicals by using light to break chemical bonds in precursor molecules. Hydrazoic acid (HN₃) is a frequently used precursor for the photolytic generation of NH radicals. Irradiation of HN₃ with UV light leads to the formation of nitrenes, including this compound researchgate.net. Studies have observed NH radicals as nascent photolysis products of HN₃ between 258 and 288 nm researchgate.net. Similarly, ammonia (B1221849) (NH₃) can also serve as a source of this compound through photolysis. Irradiation of ammonia dispersed in solid neon with tunable far-ultraviolet light has yielded this compound radicals researchgate.net. The photolysis of hydroxylamine (B1172632) (NH₂OH) in a solid N₂ matrix at 10 K using a 193 nm laser has also been shown to produce this compound acs.orgfudan.edu.cn.
Thermal Decomposition and Pyrolysis Techniques
Thermal decomposition and pyrolysis involve using heat to break down precursor molecules to generate this compound. While less common for direct this compound generation compared to photolysis or plasma methods, thermal processes can lead to the formation of NH radicals as intermediates in complex reaction networks. For instance, this compound is a known reaction product in the thermal decomposition of ammonia at high temperatures (e.g., 800 °C) buffalo.edu. Studies on the pyrolysis of ammonia behind reflected shock waves at temperatures between 2500 and 3000 K have measured concentration profiles of NH, indicating its formation during the high-temperature decomposition process researchgate.net. Thermal decomposition pathways of hydroxylamine have also been investigated, highlighting the potential for NH formation acs.org.
Radical-Radical Recombination Pathways for this compound Formation
This compound can also be formed through the recombination or reaction of other radical species. A significant pathway for this compound formation in nitrogen/hydrogen systems is the interaction of two amidogen (B1220875) (NH₂) radicals, which can undergo disproportionation to form ammonia (NH₃) and this compound (NH) buffalo.edu. This reaction is often considered a major channel for NH formation in such systems buffalo.edu. Theoretical investigations of the reaction between the amidogen radical (NH₂) and other radicals, such as the ethyl radical (C₂H₅), have also explored potential gas-phase formation routes for nitrogen-containing species, where NH could be involved as an intermediate or product researchgate.net.
Plasma-Based Generation and Activation Systems
Plasma technology provides an environment where high-energy electrons, ions, and radicals can drive chemical reactions, making it suitable for generating reactive species like this compound quantemol.comresearchgate.net. Electrical discharge in an atmosphere of ammonia can generate this compound wikipedia.org. Plasma-activated chemical transformations are gaining attention for their potential in processes like ammonia synthesis and decomposition, where NH radicals are involved as intermediates researchgate.netumich.edu. In plasma reactors, electron collisions with nitrogen and hydrogen-containing molecules can lead to the formation of NHx species, including this compound researchgate.net.
Electron-Molecule Interaction Studies
Understanding the interactions between electrons and molecules is crucial for optimizing plasma-based generation of this compound. Electron collision studies provide essential input data for plasma-chemical kinetic models ucl.ac.uk. Theoretical cross-sections that capture how electrons interact with ammonia molecules and their reactive fragments, such as amidogen (NH₂) and this compound (NH), are determined using methods like the ab initio R-matrix method quantemol.comucl.ac.ukresearchgate.net. These cross-sections quantify the probability of various electron-molecule interactions, including scattering, excitation, ionization, and dissociation quantemol.com. Studies have focused on determining low-energy cross-sections for electron collisions with NH₃, NH₂, and NH to provide a comprehensive dataset for modeling plasma processes ucl.ac.ukresearchgate.net.
Plasma Flow Modeling and Cross-Section Data
Plasma flow modeling requires detailed collision data, including cross-sections and rates for various molecular species and ions present in the plasma rsc.org. For systems involving nitrogen and hydrogen, such as those used for ammonia processing or in fusion tokamaks with nitrogen seeding, significant amounts of NH, NH⁺, and their isotopologues are expected rsc.org. Accurate electron collision data, often obtained through theoretical calculations like the R-matrix method, are crucial inputs for these models to understand and predict the behavior of species like this compound in plasma environments rsc.orgresearchgate.netarxiv.org. These models help in understanding reaction pathways and optimizing plasma conditions for specific applications quantemol.comrsc.org.
Matrix Isolation Spectroscopy for Reactive Intermediate Trapping
Matrix isolation spectroscopy is a powerful technique for trapping and studying highly unstable or reactive species like this compound researchgate.netiupac.org. In this method, the reactive species are generated within a rigid, inert matrix (such as solid argon or nitrogen) at very low temperatures (typically around 10 K) researchgate.netacs.org. This traps the intermediates, preventing them from undergoing further reactions and allowing for their spectroscopic characterization researchgate.net. Matrix isolation combined with techniques like flash photolysis is effective for generating and trapping radical complexes, as the generated radicals are held within the matrix cages researchgate.net. Infrared (IR) and UV-Vis spectroscopy are commonly used to identify and study the trapped this compound radicals and their complexes researchgate.netacs.orgfudan.edu.cn. Studies using matrix isolation have confirmed the formation of this compound from precursors like hydrazoic acid and hydroxylamine and have allowed for the characterization of hydrogen-bonded complexes involving NH researchgate.netacs.orgfudan.edu.cn.
Cryogenic Temperature Control
Cryogenic temperatures are essential for slowing down molecular motion and trapping reactive species like this compound. Experiments involving this compound often utilize cryostats, such as pulsed tube closed cyclic helium cryogenerators, to achieve temperatures as low as 3 K. rsc.org These low temperatures are critical for condensing gaseous mixtures of the this compound precursor and the inert matrix gas onto a cold substrate. rsc.orgruhr-uni-bochum.de
Studies have demonstrated the importance of precise temperature control in matrix isolation experiments. For instance, investigations of ammonia (NH3) and its isotopologues (ND3) in solid parahydrogen (pH2) matrices at around 1.8 K utilize the relatively slow nuclear spin conversion at these temperatures as a tool for spectral assignment. acs.orgresearchgate.net Similarly, experiments studying the formation of NH2 radicals from ammonia at cryogenic temperatures (3 K and 10 K) highlight the role of low temperatures in facilitating solid-phase reactions. rsc.orgrsc.org
Maintaining stable cryogenic temperatures is also vital for spectroscopic measurements. Magnetic circular dichroism (MCD) and absorption spectra of this compound isolated in various matrices are typically recorded over temperature ranges such as 1.4–20 K or 1.6–16 K. acs.orgacs.org These low temperatures ensure that the matrix remains solid and that the trapped species are stable for the duration of the experiment.
Inert Gas Matrix Environments (e.g., Solid Xenon, Nitrogen, Argon)
Inert gas matrices, such as solid argon (Ar), krypton (Kr), xenon (Xe), and nitrogen (N2), serve as rigid cages to isolate and stabilize reactive species like this compound. ruhr-uni-bochum.deacs.orgcanterbury.ac.nz The matrix isolation technique involves co-depositing a precursor molecule and a large excess of the inert gas onto a cold surface at cryogenic temperatures. ruhr-uni-bochum.de This process rapidly traps the precursor molecules, which are then often photolyzed or subjected to other forms of energy to generate the desired reactive species, such as this compound, within the solid matrix. ruhr-uni-bochum.dekzoo.eduaip.org
The choice of matrix gas can influence the spectroscopic properties and dynamics of the trapped species. Studies on this compound (NH) isolated in Kr, Xe, and N2 matrices at cryogenic temperatures (∼1.4−20 K) have shown that NH radicals behave essentially as free rotors in noble-gas matrices (Kr, Xe) but as hindered rotors in solid N2. acs.org This difference is attributed to the stronger interactions and more restrictive "cage" effect provided by solid nitrogen compared to noble gas matrices. umich.edu
Matrix isolation using inert gases allows for the spectroscopic characterization of this compound using techniques like infrared (IR), ultraviolet-visible (UV-Vis), and magnetic circular dichroism (MCD) spectroscopy. acs.orgcanterbury.ac.nzaip.orgnih.govacs.org For example, IR spectroscopy has been used to identify NH and NH2 radicals formed from the photolysis of ammonia isolated in argon and nitrogen matrices. aip.org Matrix isolation in solid xenon has also been used to study the reactions of this compound radical with other molecules at cryogenic temperatures, allowing for infrared spectral studies of reaction products. kzoo.edu
Experimental challenges can arise when using heavier noble gas matrices like krypton and xenon, including increased scattering of infrared radiation and weakening of spectral lines. umich.edu Despite these challenges, matrix isolation in various inert gases remains a powerful technique for studying the fundamental properties and reactivity of this compound.
Research findings utilizing matrix isolation in inert gases have provided valuable insights into the behavior of this compound. For instance, MCD and absorption spectra of NH and ND in solid Ar have indicated that the radicals undergo essentially free rotation in the ground state but strongly hindered rotation in the excited state. acs.org Spin-orbit coupling constants and crystal-field parameters have been extracted from these studies, providing detailed information about the electronic structure of this compound in these environments. acs.org
The formation of this compound and other nitrogen hydrides at cryogenic temperatures through reactions like N + NH3 has also been investigated using matrix isolation in solid nitrogen, demonstrating the relevance of these techniques to astrochemistry and solid-phase reactions. rsc.orgrsc.org
Here is a summary of some experimental findings related to this compound in inert gas matrices:
| Matrix Gas | Temperature Range (K) | Spectroscopic Techniques Used | Key Findings Related to this compound | Source |
| Kr, Xe, N2 | 1.4–20 | MCD, Absorption | NH behaves as free rotor in Kr, Xe; hindered rotor in N2. acs.org | acs.org |
| Ar | 1.6–16 | MCD, Absorption | NH and ND undergo essentially free rotation in ground state, hindered in excited state. Spin-orbit coupling constants and crystal-field parameters determined. acs.org | acs.org |
| Ar, N2, CO | 14 | IR, UV | NH and NH2 observed from photolysis of ammonia. aip.org | aip.org |
| Xe | Cryogenic | IR | Used to study reactions of this compound with other molecules and identify products. kzoo.edu | kzoo.edu |
| N2 | 10 | IR, UV-Vis | Observation of the water complex of NH. acs.org | acs.org |
Reactivity and Reaction Dynamics of Imidogen
Elementary Reactions of Imidogen (NH)
This compound undergoes a variety of elementary reactions, including reactions with small molecules, hydrogen atom abstraction, insertion, and addition reactions.
Reactions with Small Molecules (e.g., NO, H₂O, CO, O₂)
This compound reacts with several small molecules, exhibiting different reaction pathways and kinetics depending on the collision partners and conditions.
The reaction between this compound (NH) and nitric oxide (NO) can proceed via two main channels: NH + NO → N₂ + OH NH + NO → N₂O + H
The formation of N₂ + OH is reported to be more favorable, with a standard enthalpy change (ΔH⁰) of -408 ± 2 kJ/mol, compared to -147 ± 2 kJ/mol for the formation of N₂O + H. wikipedia.org Studies at low temperatures (53-188 K) in a pulsed supersonic Laval nozzle flow reactor have investigated the rate coefficients for the NH + NO system. These studies indicate a negative temperature dependence in this temperature range, and the rate coefficient can be represented by a modified power law functional form: k₁(NH + NO) = (4.11 ± 0.31) x 10⁻¹¹ x (T/300)⁻⁰.³⁰±⁰.¹⁷ x exp(77 ± 21/T) cm³/s. nih.gov The behavior at these low temperatures suggests the reaction occurs over a potential energy surface without a significant barrier, likely through a complex formation mechanism. nih.gov
Reactions with water (H₂O) are particularly notable. This compound can form a hydrogen-bonded complex with water, NH···OH₂. acs.orgfudan.edu.cnnih.govresearchgate.netacs.org This complex is considered a prereaction complex for the amidation reaction of O-H bonds. acs.orgfudan.edu.cnnih.govresearchgate.netacs.org While the ground-state triplet NH may form this complex, the O-H bond insertion reaction, yielding hydroxylamine (B1172632) (NH₂OH), is typically associated with the reactive singlet state of NH. acs.orgfudan.edu.cnnih.govresearchgate.netacs.org Irradiation of the NH···OH₂ complex at 365 nm has been shown to lead to O-H bond insertion, forming NH₂OH. acs.orgnih.govresearchgate.netacs.org Theoretical calculations suggest that the reaction of singlet NH with H₂O is highly exothermic (49.2 kcal/mol) with a low energy barrier (4.3 kcal/mol), proceeding through a donor-acceptor intermediate complex, H₂O–NH. acs.org
Reactions between ground-state triplet NH and closed-shell molecules like carbon monoxide (CO) and nitrogen (N₂) are generally spin-forbidden and require irradiation to occur. acs.orgfudan.edu.cn
The oxidation of NH by oxygen (O₂) has been observed. For instance, in solid Xe at 50 K, the reaction with O₂ occurs spontaneously with a barrier of approximately 1 kcal/mol, producing the peroxide HNOO. acs.orgfudan.edu.cn Under high-temperature combustion conditions, the oxidation of NH can contribute to the formation of nitrogen oxides (NOx), with NH reacting with O₂ to produce NO and OH, or HNO and O. maxapress.comdtu.dk
Here is a summary of some elementary reactions of this compound with small molecules:
| Reactants | Products | ΔH⁰ (kJ/mol) | Notes | Source |
| NH + NO | N₂ + OH | -408 ± 2 | Favorable channel | wikipedia.org |
| NH + NO | N₂O + H | -147 ± 2 | Less favorable channel | wikipedia.org |
| NH + H₂O | NH₂OH | Highly exothermic (singlet NH) | O-H insertion (requires irradiation for triplet NH) | acs.orgfudan.edu.cnnih.govresearchgate.netacs.org |
| NH + CO | Products | - | Spin-forbidden for triplet NH, requires irradiation | acs.orgfudan.edu.cn |
| NH + O₂ | HNOO | - | Observed in solid Xe at 50 K | acs.orgfudan.edu.cn |
| NH + O₂ | NO + OH | - | High-temperature oxidation pathway | maxapress.comdtu.dk |
| NH + O₂ | HNO + O | - | High-temperature oxidation pathway | dtu.dk |
Hydrogen Atom Abstraction Mechanisms
Hydrogen atom abstraction is another significant reaction pathway for this compound, although the search results more prominently feature abstraction by other radicals or abstraction from NH-containing species. This compound can be produced via hydrogen abstraction from the amidogen (B1220875) radical (NH₂). researchgate.net The reverse reaction, hydrogen abstraction by NH from another molecule (RH → NH₂ + R), is a possible reaction type. While direct examples of NH abstracting a hydrogen from a small molecule like H₂ or a hydrocarbon were not extensively detailed in the provided search snippets, related abstraction mechanisms involving other radicals like NH₂, NO₂, and OH from various molecules (e.g., propane, glyoxal, allyl monomers) illustrate the general principles of this type of reaction, which typically involves a transition state where the hydrogen atom is transferred between the abstracting radical and the substrate molecule. mdpi.comfrontiersin.orgresearchgate.netnih.gov Theoretical studies on radical-radical hydrogen abstraction, such as H + NH₂ → H₂ + NH, also provide insights into the potential energy surfaces and mechanisms involved in such processes. osti.gov
Insertion Reactions (e.g., O-H Bond Insertion)
This compound is known to undergo insertion reactions, particularly into O-H bonds. The insertion of NH into the O-H bond of water is a well-studied example, leading to the formation of hydroxylamine (NH₂OH). acs.orgfudan.edu.cnnih.govresearchgate.netacs.org This reaction is considered a prototypical amidation reaction involving a nitrene intermediate. acs.orgfudan.edu.cnnih.govresearchgate.netacs.org As discussed in Section 5.1.1, this insertion is facilitated when NH is in its singlet excited state, and it can occur upon irradiation of the hydrogen-bonded NH···OH₂ complex. acs.orgfudan.edu.cnnih.govresearchgate.netacs.org Theoretical studies indicate a low barrier for this insertion on the singlet potential energy surface. acs.orgfudan.edu.cn
Addition Reactions (e.g., to Unsaturated Hydrocarbons like Ethylene)
This compound radicals can undergo addition reactions, particularly with unsaturated hydrocarbons containing double or triple bonds. By analogy with other biradicals, NH radicals are expected to add to the double bond of ethylene (B1197577) (C₂H₄). cdnsciencepub.com This addition could potentially form a vibrationally excited cyclic intermediate, ethylenimine. cdnsciencepub.com However, experimental studies involving the photolysis of isocyanic acid (HNCO) in the presence of ethylene, a source of NH radicals, did not detect stable products like ethylenimine or vinyl amine. cdnsciencepub.com This lack of detection was attributed possibly to the rapid polymerization of these unsaturated amines or the vibrationally excited nature of the initial adduct. cdnsciencepub.com
Studies on the reactions of ground-state triplet NH with various unsaturated hydrocarbons, including ethylene, acetylene (B1199291) (C₂H₂), propene (C₃H₆), and diacetylene (C₄H₂), have been conducted at low temperatures (53-135 K). nih.gov These reactions exhibit negative temperature dependence in this regime. nih.gov The observed kinetics suggest that these addition reactions proceed through a complex formation mechanism without a significant energy barrier. nih.gov
Here are some rate coefficients for the reactions of NH with unsaturated hydrocarbons at low temperatures:
| Reactant | Temperature Range (K) | Rate Coefficient Expression (cm³/s) | Source |
| Ethylene | 53-135 | k(T) = (2.3 ± 1.2) x 10⁻¹² x (T/300)⁻¹.⁰⁹±⁰.³³ | nih.gov |
| Acetylene | 53-135 | k(T) = (4.5 ± 0.3) x 10⁻¹² x (T/300)⁻¹.⁰⁷±⁰.⁰⁴ | nih.gov |
| Propene | 53-135 | k(T) = (5.6 ± 1.9) x 10⁻¹² x (T/300)⁻¹.²³±⁰.²¹ | nih.gov |
| Diacetylene | 53-135 | k(T) = (7.4 ± 1.8) x 10⁻¹² x (T/300)⁻¹.²³±⁰.¹⁵ | nih.gov |
Role of Spin Multiplicity in Reaction Mechanisms
The electronic spin multiplicity of this compound significantly influences its reactivity and the mechanisms by which it reacts. This compound has a triplet ground state (³Σ⁻) and a low-lying singlet excited state (¹Δ). wikipedia.orgacs.orgfudan.edu.cn The energy gap between the singlet and triplet states is substantial, approximately 36 kcal/mol. acs.orgfudan.edu.cn
Reactions of this compound can occur on either the triplet or singlet potential energy surfaces. Reactions on the triplet surface typically involve other open-shell species (radicals), while reactions with closed-shell molecules may be spin-forbidden for the triplet ground state. acs.orgfudan.edu.cn The singlet state, despite being higher in energy, is often more reactive towards insertion and addition reactions with closed-shell molecules due to its electron configuration.
Intersystem crossing (ISC), the transition between potential energy surfaces of different spin multiplicities, plays a crucial role in the reactivity of this compound. Collision-induced intersystem crossing can occur, allowing transitions between the triplet and singlet states. wikipedia.org Additionally, photoexcitation of triplet NH can lead to higher-energy triplet excited states, followed by relaxation to the reactive singlet state via ISC, as observed in the photoinduced O-H insertion reaction with water. acs.orgfudan.edu.cn
Reactivity of Singlet this compound (NH(¹Δ), NH(¹Σ⁺))
Singlet this compound, particularly in the a¹Δ state, is significantly more reactive than the triplet ground state. wikipedia.org The NH(a¹Δ) state has a long lifetime as its relaxation to the ground state (X³Σ⁻) is spin-forbidden. wikipedia.org This allows it to participate in reactions before undergoing intersystem crossing.
Reactions of NH(a¹Δ) often involve insertion into σ-bonds or addition to π-bonds. For instance, NH(a¹Δ) can insert into C-H bonds of hydrocarbons or O-H bonds of water and alcohols. These insertion reactions are typically fast and have low or no activation energy barriers.
The higher-energy singlet state, NH(b¹Σ⁺), is generally very short-lived due to rapid quenching to the a¹Δ state or the triplet ground state through collisions. Consequently, its direct reactions are less studied but are also expected to be highly energetic and less selective than those of NH(a¹Δ).
Spin-Forbidden and Spin-Allowed Reaction Pathways
For example, the reaction of ground-state triplet this compound (NH(³Σ⁻)) with a closed-shell molecule (singlet state) typically proceeds via a triplet potential energy surface. Reactions on a singlet surface from triplet reactants are spin-forbidden but can occur through intersystem crossing, where the system transitions from a triplet to a singlet surface (or vice versa). wikipedia.org
Singlet this compound (NH(¹Δ or ¹Σ⁺)) reacting with a closed-shell molecule (singlet state) can proceed directly on a singlet potential energy surface, which is a spin-allowed pathway and often leads to efficient reactions with low activation barriers.
Intersystem crossing plays a crucial role in the reaction dynamics of this compound, allowing reactions to occur on surfaces that would otherwise be inaccessible based on the initial spin states of the reactants. wikipedia.org
Kinetics and Thermodynamics of this compound Reactions
Understanding the kinetics and thermodynamics of this compound reactions is essential for modeling and predicting its behavior in various chemical environments.
Temperature and Pressure Dependence of Rate Constants
The rate constants of this compound reactions exhibit significant dependence on temperature and, in some cases, pressure. Many reactions of the highly reactive singlet this compound show weak temperature dependence, indicating low activation energies. Reactions of the triplet ground state, which are generally less reactive, often show stronger temperature dependence due to higher activation barriers.
Pressure can influence reaction rates, particularly for association or recombination reactions where stabilization of an intermediate complex is important. At low pressures, unimolecular decomposition of excited products may be significant, while at higher pressures, collisions stabilize the excited species, favoring the association product.
Detailed studies often involve measuring rate constants over a range of temperatures and pressures to determine the Arrhenius parameters (activation energy and pre-exponential factor) and to understand the role of energy transfer and unimolecular processes.
Thermochemical Parameters and Reaction Exothermicity
Thermochemical parameters, such as enthalpy of formation and bond dissociation energies, are fundamental to understanding the energetics of this compound reactions. The standard enthalpy of formation (ΔfH⦵₂⁹⁸) for this compound (NH) is reported as 358.43 kJ/mol. wikipedia.org
Reaction exothermicity (or endothermicity) influences the reaction rate and the internal energy distribution of the products. Highly exothermic reactions can lead to vibrationally or electronically excited products, which can subsequently undergo further reactions or decomposition.
Knowledge of bond dissociation energies, such as the N-H bond energy in ammonia (B1221849) or other nitrogen-containing compounds, is also crucial for evaluating the feasibility and energetics of reactions involving hydrogen abstraction by this compound.
Chemical Master Equation (CME) and RRKM-SSA Simulations
Complex reaction systems involving this compound, especially those with multiple reaction pathways and energy transfer processes, are often studied using theoretical methods such as the Chemical Master Equation (CME) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with the Steady-State Approximation (SSA).
CME simulations are used to model the time evolution of the population of molecules in different energy states, accounting for collisional energy transfer and unimolecular reactions. RRKM theory provides rate constants for unimolecular reactions based on the properties of the transition state and the density of states of the molecule.
Combining these methods allows for a detailed understanding of the kinetics in the falloff regime, where the rate constant is dependent on pressure, and for predicting product branching ratios in complex systems. wikipedia.org
Complex Reaction Systems Involving this compound
This compound participates in complex reaction systems in various environments. In combustion, NH radicals are involved in the formation and destruction of nitrogen oxides (NOx). Reactions such as NH + O₂ and NH + NO are important in determining NOx emissions.
In atmospheric chemistry, this compound can be formed from the photolysis of ammonia or other nitrogen-containing species and can react with various atmospheric constituents.
In interstellar chemistry, the reactions of this compound are relevant to the formation of nitrogen-bearing molecules in the gas phase. Reactions with hydrogen molecules (H₂) and other simple species contribute to the nitrogen chemistry in these environments.
The reactivity of this compound with hydrocarbons is also significant, leading to the formation of amines and nitriles. For example, insertion into methane (B114726) (CH₄) can lead to methylamine (B109427) (CH₃NH₂).
Reactions with Organic Compounds (e.g., Alcohols)
Reactions between this compound and organic compounds, particularly alcohols, are of interest due to their relevance in atmospheric chemistry and combustion processes. Recent computational studies have explored the degradation pathways of linear alcohols initiated by this compound. Research on the reaction between this compound and primary alcohols, such as methanol (B129727) (CH₃OH), indicates that hydrogen abstraction is a dominant reaction pathway. researchgate.netnih.gov
Specifically, studies on the methanol + this compound reaction have shown that abstraction of a hydrogen atom from the alpha carbon of methanol is kinetically favored over abstraction from other sites. researchgate.netnih.gov The computed bimolecular rate constants for these reactions show a positive dependency on both temperature and pressure. researchgate.netnih.gov These findings suggest that primary alcohols can degrade in the presence of this compound under moderate atmospheric conditions, highlighting the atmospheric relevance of these reactions. researchgate.netnih.gov
In the context of simpler organic molecules, the reaction of singlet this compound with water (H₂O) has been investigated computationally. This reaction can lead to the formation of hydroxylamine (NH₂OH) through an O-H bond insertion mechanism. acs.orgfudan.edu.cn This process involves the initial formation of a transient intermediate, H₂O–NH, followed by an intramolecular 1,2-H shift to yield hydroxylamine. acs.orgfudan.edu.cn The reaction of singlet NH with H₂O is reported to be highly exothermic, with a relatively low energy barrier for the insertion step. acs.orgfudan.edu.cn
Reactions with Other Radicals (e.g., NH₂, OH)
This compound actively participates in reactions with other radical species, influencing chemical processes in diverse environments. A well-studied reaction is that between this compound (NH) and the hydroxyl radical (OH). Theoretical studies have explored the potential energy surface and reaction dynamics of the NH + OH reaction. researchgate.netresearchgate.netx-mol.netgoogle.beosti.govcivilica.com
The reaction between NH and OH can proceed through barrierless and exothermic association processes, leading to the formation of intermediates such as HNOH and H₂NO. researchgate.netresearchgate.net Subsequent reaction pathways from these intermediates can yield various products, including H + HNO, H₂ + NO, H₂O + N, H₂N + O, and H + HON. researchgate.net Theoretical calculations using methods like quasi-classical trajectory (QCT) and master equation calculations have been employed to investigate the reaction probabilities, reactive cross sections, and rate constants over a range of collision energies and temperatures. researchgate.netx-mol.netcivilica.com Studies indicate that major products can include HNOH, H₂NO, H + HNO, and H₂O + N, depending on the collision energy. researchgate.netx-mol.net At lower temperatures, H + HNO is often found to be a main product channel. researchgate.net
The reaction between two amidogen radicals (NH₂) can also be a source of this compound, leading to the formation of NH₃ and triplet NH. buffalo.edu This disproportionation reaction is considered a major channel for this compound formation in N/H systems. buffalo.edu
Reactions of this compound with nitric oxide (NO) have also been studied, showing product channels leading to N₂ + OH and N₂O + H. wikipedia.org The formation of N₂ + OH is reported to be more energetically favorable. wikipedia.org
Detailed research findings on the NH + OH reaction, including theoretical rate constants, have been reported. A theoretical study using quasi-classical trajectory studies on the lowest doublet surface showed the total reaction rate constant to be close to experimental values obtained at lower temperatures (e.g., 24.5 L mol⁻¹ s⁻¹ at 300K). civilica.com
The interaction of amidogen radical (NH₂) with hydroxyl radical (OH) has also been theoretically investigated, exploring both singlet and triplet potential energy surfaces and various reaction channels leading to products like NH₂OH* and NH₃O* intermediates, as well as NH₃ + O(³P) via a hydrogen abstraction channel on the triplet surface. acs.org
Intramolecular Rearrangements
While this compound itself is a diatomic species and does not undergo intramolecular rearrangement in isolation, rearrangements can occur in transient intermediates formed during its reactions. As mentioned in the context of reactions with organic compounds, the reaction of singlet this compound with water forms an intermediate, H₂O–NH, which then undergoes an intramolecular 1,2-H shift to produce hydroxylamine (NH₂OH). acs.orgfudan.edu.cn This rearrangement is a crucial step in the formation of hydroxylamine from singlet NH and water. acs.orgfudan.edu.cn The calculated barrier for this intramolecular 1,2-H shift is reported to be approximately 5 kcal mol⁻¹. acs.orgfudan.edu.cn This ylide-like intermediate and its subsequent rearrangement are considered important in the atmospheric nitrogen cycle and the decomposition of hydroxylamine. acs.orgfudan.edu.cn
While other types of intramolecular rearrangements exist in nitrogen-containing organic chemistry (such as Stevens or Sommelet-Hauser rearrangements), these typically involve the migration of groups within larger molecules and are not direct intramolecular rearrangements of the this compound radical itself. The rearrangement observed in the NH + H₂O system is a clear example of an intramolecular process occurring within a reaction intermediate directly derived from this compound.
Here is a summary of some reaction data:
| Reactants | Products | Reaction Type | Notes | Source |
| NH + CH₃OH | H-abstraction products | H-abstraction | H-abstraction from alpha carbon is dominant. Rate constants are T/P dependent. | researchgate.netnih.gov |
| NH(a¹Δ) + H₂O | NH₂OH | O-H insertion, 1,2-H shift | Proceeds via H₂O–NH intermediate. Highly exothermic. Barrier for 1,2-H shift ~5 kcal/mol. | acs.orgfudan.edu.cn |
| NH + OH | HNOH, H₂NO, H + HNO, H₂O + N, etc. | Association, Abstraction | Multiple product channels. Barrierless association. Dynamics studied theoretically. | researchgate.netresearchgate.netx-mol.netcivilica.com |
| NH₂ + NH₂ | NH₃ + NH(X³Σ⁻) | Disproportionation | Major source of triplet this compound. | buffalo.edu |
| NH + NO | N₂ + OH, N₂O + H | Radical-Radical | N₂ + OH channel is more favorable. | wikipedia.org |
| NH₂ + OH | NH₂OH, NH₃O, NH₃ + O(³P), etc. | Radical-Radical | Explored on singlet and triplet surfaces. | acs.org |
Applications and Broader Contexts in Imidogen Research
Astrochemical and Interstellar Medium Studies
Imidogen is a molecule of significant interest in astrochemistry due to its fundamental nature as a simple nitrogen-containing compound and its involvement in the synthesis of more complex molecules in the interstellar medium (ISM). acs.orgarxiv.orgastrobiology.comoup.comresearchgate.netresearchgate.net
Role in Nitrogen-Containing Molecule Formation
This compound serves as a key building block and transient intermediate in the formation of various nitrogen-containing molecules observed in space. It is incorporated into current chemical models that describe the production of species such as molecular nitrogen (N₂) and ammonia (B1221849) (NH₃). acs.orgarxiv.orgoup.comresearchgate.net Furthermore, this compound is considered a precursor in the formation of prebiotic molecules like isocyanic acid (HNCO) and hydrogen isocyanide (HNC). acs.org Research also suggests its potential role in the formation of more complex organic molecules, including the DNA nucleotide base cytosine. arxiv.orgoup.comresearchgate.net The formation of NH in interstellar space is widely believed to occur on the surfaces of dust grains, although radiative association between nitrogen and hydrogen atoms can also contribute in environments with low dust concentrations. arxiv.orgoup.comresearchgate.net this compound is also thought to be an intermediate species in the astronomical synthesis pathways leading to ammonia, a molecule commonly detected in space. aanda.org
Probing Nitrogen Abundance in Astronomical Environments
The detection and spectroscopic analysis of this compound allow astronomers to quantify nitrogen abundance in various astronomical systems. arxiv.orgoup.comresearchgate.net By observing NH, researchers can obtain estimates of nitrogen content that are independent of the abundances of other elements, assuming hydrogen is in excess. arxiv.orgoup.com Studying the isotopic ratio of ¹⁴N/¹⁵N in this compound can provide valuable complementary information to the ratios observed in other nitrogen-bearing molecules like ammonia and hydrogen cyanide in interstellar environments. aanda.org This isotopic analysis helps to better constrain the formation scenarios proposed for these molecules. aanda.org
Occurrence in Comets, Cold Molecular Clouds, and Star-Forming Regions
This compound has been detected in a variety of astronomical objects and regions. Observational studies have confirmed its presence in the atmospheres of stars, including the Sun, and throughout the interstellar medium. acs.orgarxiv.orgoup.com More specifically, NH has been reported in comets, indicating its presence in these icy bodies. acs.orgoup.comaanda.orgwikipedia.org It is also found in cold molecular clouds, which are dense regions where stars are born. acs.orgwikipedia.orgguidetopharmacology.orgfiveable.mempg.denrao.edu While detected in diffuse interstellar medium, NH is not typically observed in dense molecular clouds. wikipedia.org However, it has been found in specific areas within star-forming regions, such as protostars and photon-dominated regions. rsc.orgstarformation.news The abundance of ammonia in the tails of some comets might be linked to the photodestruction of NH, which subsequently leads to the formation of NH₃. rsc.org Pre-stellar cores, dense and cold regions within molecular clouds that precede star formation, have also been identified as locations where molecules, potentially including NH, are stored in ice mantles on dust grains. mpg.de
Combustion Chemistry Investigations
This compound is a significant reactive intermediate in combustion processes, particularly those involving nitrogen-containing fuels or the formation of nitrogen oxides. acs.orgarxiv.orgastrobiology.comoup.comresearchgate.netresearchgate.netresearchgate.net
Ammonia Combustion and Photolysis Mechanisms
This compound serves as a transient intermediate in the combustion and decomposition of ammonia (NH₃). acs.org Spectroscopic monitoring of NH provides valuable insights into the complex reaction pathways that occur during ammonia photolysis and combustion. arxiv.orgoup.comresearchgate.netresearchgate.net In the combustion of ammonia, the formation and destruction of nitrogen monoxide (NO) are primarily influenced by the reactions involving NH₂, NH, and N radicals. mdpi.comtandfonline.com The relative importance of these radicals in the various NO formation channels is dependent on the specific flame conditions. tandfonline.com Research indicates that the amidogen (B1220875) radical (NH₂) can react with atomic oxygen (O) to produce both HNO and NH. mdpi.com
Nitrogen Oxide (NOx) Formation and Mitigation Strategies
Nitrogen oxides (NOx), primarily consisting of nitric oxide (NO) and nitrogen dioxide (NO₂), are significant air pollutants formed during high-temperature combustion processes when nitrogen and oxygen react. cecoenviro.comenergir.com this compound plays a role in the complex chemical kinetics of NOx formation and reduction in combustion systems. The reactions of this compound with species like nitric oxide (NO) and molecular oxygen (O₂) are relevant in this context. researchgate.net A key reaction involving this compound and nitric oxide is NH + NO → N₂ + OH, which contributes to the conversion of NO into molecular nitrogen. researchgate.net The role of this compound is considered crucial in the reduction of nitric oxide. tandfonline.com Mitigation strategies for NOx emissions often involve modifying combustion conditions or employing post-combustion treatments. Techniques such as staged combustion and temperature reduction aim to create conditions less conducive to NOx formation. energir.com Post-combustion methods like Selective Catalytic Reduction (SCR) commonly utilize ammonia as a reducing agent to convert NOx into harmless nitrogen and water vapor. cecoenviro.comenergir.comifsolutions.com While ammonia is the primary agent in SCR, the intrinsic role of NH radicals within the combustion process itself is also critical for understanding and potentially controlling NOx formation and destruction pathways. mdpi.comtandfonline.com
Here is a summary of some key reactions involving this compound in combustion, based on the provided information:
| Reactants | Products | Context | Source |
| NH + NO | N₂ + OH | NOx Reduction in Combustion | researchgate.net |
| NH₂ + O | HNO + H | Ammonia Combustion | mdpi.com |
| NH₂ + O | NH + OH | Ammonia Combustion | mdpi.com |
| NH₂ + NO | N₂H + OH | NOx Reduction (Amidogen reaction) | unf.edu |
Atmospheric Chemistry and Environmental Processes
This compound and related nitrogen-containing species are involved in complex chemical processes within planetary atmospheres, influencing the composition and fate of various atmospheric constituents.
Degradation Pathways of Atmospheric Pollutants
Organic alcohols, recognized as volatile compounds, significantly impact air quality. researchgate.net The removal processes of these compounds from the atmosphere are a subject of ongoing research. researchgate.net Studies have explored the potential for primary alcohols to degrade through reactions with this compound under moderate temperatures and pressures, suggesting the atmospheric relevance of such reactions. researchgate.net Computational studies investigating the reaction between methanol (B129727) (CH₃OH) and NH have explored the potential energy surface and calculated rate constants for various reaction pathways, including hydrogen abstraction from the alpha carbon, which appears to be the dominant route. researchgate.net These findings contribute to a better understanding of how this compound can participate in the degradation of atmospheric pollutants.
Role in Planetary Atmospheres
Nitrogen is a fundamental element in the universe, crucial for the formation and evolution of planetary atmospheres. numberanalytics.com this compound (NH) has been detected in various astronomical objects, including the Earth's atmosphere, the Sun, comets, cold molecular clouds, and massive star-forming regions. acs.orgfudan.edu.cn Its presence in astrochemical environments is significant due to its involvement in the formation of nitrogen-containing molecules and its potential use as a probe for nitrogen abundance. astrobiology.com For example, interstellar NH has been identified in diffuse clouds, where it is thought to play a role in the efficient production of cyanogen (B1215507) (CN). wikipedia.org The study of this compound's spectroscopic properties is crucial for monitoring its presence in these diverse environments and for confirming theoretical predictions of nitrogen and NH abundances in stars. wikipedia.orgastrobiology.com Research involving the water complex of this compound (NH···OH₂) has provided insights into potential amidation reactions occurring in interstellar ice analogs, which could lead to the formation of molecules like hydroxylamine (B1172632) (NH₂OH), a precursor to amino acids. acs.orgfudan.edu.cnresearchgate.net
Synthetic Methodologies and Reactive Intermediate Utilization
This compound, as the parent nitrene, and substituted nitrenes are valuable reactive intermediates in organic synthesis, enabling the formation of carbon-nitrogen bonds through various reaction pathways. osti.govamazonaws.comwikipedia.org
This compound as a Key Building Block in Synthesis (e.g., Amidation Reactions)
This compound (NH) is considered the simplest nitrogen hydride and acts as a transient intermediate in the decomposition of ammonia and the combustion of nitrogen-bearing compounds. acs.orgfudan.edu.cn It serves as a key building block in the formation of prebiotic molecules in the interstellar medium. acs.orgfudan.edu.cn In organic synthesis, the combination of this compound with water represents a prototypical amidation reaction involving a nitrene intermediate. acs.orgresearchgate.netresearchgate.netacs.org Research has focused on understanding the mechanism of this reaction, including the observation of the water complex of NH (NH···OH₂) as a prereaction intermediate. acs.orgfudan.edu.cnresearchgate.netresearchgate.netacs.org Irradiation of this complex can lead to O-H bond insertion, yielding hydroxylamine (NH₂OH). acs.orgresearchgate.netacs.org Amide bond formation is a crucial process in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. researchgate.net While traditional methods exist, novel approaches utilizing reactive intermediates like this compound are being developed to address limitations in efficiency and waste generation. researchgate.net
Nitrene Transfer Reactions in Organic Synthesis
Nitrene transfer reactions involve the transfer of a nitrene moiety, which is a nitrogen atom with a lone pair of electrons, from one molecule to another, resulting in the formation of a new carbon-nitrogen bond. researchgate.net These reactions are of significant importance for the direct formation of C-N bonds and the insertion of amine groups into various saturated and unsaturated frameworks, contributing to the synthesis of bioactive compounds. nih.gov The history of nitrenes in synthesis dates back to the late 19th century with the observation of nitrenes as intermediates in the Lossen rearrangement. nih.gov Metal-catalyzed nitrene transfer chemistry has emerged as an attractive approach to overcome the challenges associated with the inherent instability of unstabilized nitrenes, such as unimolecular decomposition or rearrangement pathways. osti.gov Transition metal catalysts, often containing metals like rhodium, ruthenium, and palladium, are commonly employed in these reactions. researchgate.net However, there is also interest in utilizing less expensive and toxic metals, such as iron, in nitrene transfer catalysis. amazonaws.comresearchgate.net The choice of transition metal, ligands, and the substituent on the nitrene fragment allows for the modulation of the nitrogen-centered reactivity by controlling the electronic structure of the transient metal nitrene intermediate. osti.gov This stabilization can even facilitate the transfer of this compound fragments (NH transfer) in certain cases. osti.gov Nitrene transfer reactions have been applied in various synthetic transformations, including the synthesis of carbodiimides through the cross-coupling of azides and isocyanides. nih.gov
Design of Analogues for Chemical Biology Research (e.g., pheromone analogues)
This compound-containing structures can serve as scaffolds or key components in the design of analogues for chemical biology research. This approach involves modifying the structure of biologically active molecules, such as pheromones, by incorporating this compound or related functional groups to study their interactions and potentially develop new compounds with desired biological activities. For instance, studies have explored the design and synthesis of analogues of the aphid alarm pheromone (E)-β-farnesene, incorporating this compound-like structures by replacing unstable conjugated double bonds with aromatic rings to develop compounds with high activity for aphid control. researchgate.net This research area focuses on understanding the structure-activity relationships of these modified compounds. researchgate.net
Plasma Chemistry and Fusion Energy Research
This compound plays a significant role in plasma environments, particularly those involving nitrogen and hydrogen. Its presence and reactions are relevant to various plasma applications and fundamental plasma studies.
Electron Collision Data for Plasma Systems
Accurate electron collision data for this compound (NH) and related species like ammonia (NH₃) and amidogen (NH₂) are crucial for modeling and understanding the complex chemical kinetics within plasmas. umich.eduucl.ac.ukresearchgate.net Electron-induced processes, such as excitation, dissociation, and ionization, are primary drivers of chemical reactions in non-thermal plasmas. ucl.ac.uk Theoretical studies using methods like the R-matrix method are employed to determine low-energy electron collision cross sections for NH, NH₂, and NH₃, providing essential input for plasma-chemical kinetic simulations. umich.eduucl.ac.ukresearchgate.net These data contribute to a more accurate description of plasma-assisted processes, including ammonia synthesis and decomposition. umich.eduucl.ac.uk
Nitrogen Release Pathways in Fusion Tokamaks
In fusion energy research, particularly in tokamaks, nitrogen seeding is used to mitigate the heat load on plasma-facing components. rsc.orgresearchgate.netarxiv.org The behavior of nitrogen impurities in the edge plasma is critical. This compound and its ion (NH⁺) are relevant species in these environments. rsc.orgresearchgate.net Dissociative recombination of NH⁺ is a major pathway for the release of atomic nitrogen in the edge plasma kinetics. rsc.orgresearchgate.net Understanding the resonant states of the NH molecule and their autoionization widths as a function of internuclear distance is important for studying collision processes like dissociative recombination that lead to nitrogen release. rsc.orgresearchgate.netarxiv.orgresearchgate.net Detailed molecular data, often obtained through R-matrix calculations on the electron + NH⁺ system, are required as inputs for theoretical calculations modeling these nitrogen release pathways. rsc.orgresearchgate.netarxiv.org
Ultracold Molecular Physics and Chemistry
The unique properties of this compound make it an attractive candidate for studies in the field of ultracold molecular physics and chemistry, which explores molecular behavior at temperatures close to absolute zero.
Magnetic Trapping and Ultracold Reaction Studies
This compound radicals in their ground state (X³Σ⁻) can be magnetically trapped. arxiv.orgarxiv.orgdtic.milescholarship.org This is typically achieved through techniques like buffer-gas cooling, where NH radicals from a room-temperature beam are cooled by collisions with a cryogenic buffer gas, such as helium, and subsequently loaded into a magnetic trap. arxiv.orgarxiv.orgdtic.milescholarship.org Magnetic trapping allows for the creation of cold, dense samples of NH molecules, enabling the study of collisions and interactions in the millikelvin temperature range. arxiv.orgarxiv.orgdtic.milescholarship.org Experiments have measured key collision properties, such as the spin relaxation rate in collisions with helium, which are crucial for understanding the feasibility of sympathetic cooling and achieving even lower temperatures. arxiv.orgescholarship.org The ability to trap and control NH molecules at ultracold temperatures opens possibilities for studying cold chemistry, exploring novel reaction pathways like tunneling, and potentially realizing applications in quantum information processing. arxiv.orgdtic.milescholarship.org
Advanced Topics and Future Directions in Imidogen Research
Exploration of New Imidogen Precursors and Activation Methods
The generation of this compound often involves methods such as electrical discharge in ammonia (B1221849) or thermolysis and photolysis of azides or isocyanates. wikipedia.orgwikipedia.org Future research directions include the exploration of novel precursor molecules that can yield this compound under milder or more controlled conditions. This could involve the design of molecules with labile bonds that readily release the NH radical upon specific activation stimuli, such as light of a particular wavelength or the presence of a catalyst. mdpi.com Investigating new activation methods, potentially utilizing photochemistry, electrochemistry, or heterogeneous catalysis, could lead to more efficient and selective generation of this compound for various applications.
Development of Novel Spectroscopic Detection and Monitoring Techniques
Given the transient nature of this compound, advanced spectroscopic techniques are crucial for its detection and monitoring in real-time and in various environments. researchgate.net Current methods often involve high-resolution spectroscopy, including techniques in the ultraviolet and far-infrared regions. arxiv.orgarxiv.orgaanda.org Future efforts are focused on developing more sensitive and selective spectroscopic tools. This includes the creation of improved line lists for accurate identification of NH in complex spectra, particularly for different isotopologues like ¹⁵NH. arxiv.orgaanda.org The development of in situ monitoring techniques for environments such as combustion processes and plasma systems remains an active area of research. arxiv.orgarxiv.org
Integration of Machine Learning and AI in this compound Research
Understanding this compound's Role in Complex Biochemical Pathways (Conceptual)
While this compound is highly reactive and not typically considered a stable species in biological systems, its potential role as a transient intermediate or in reactions relevant to prebiotic chemistry is a conceptual area of interest. arxiv.orgacs.org Biochemical pathways involve a series of enzyme-catalyzed reactions. vedantu.commonash.edubyjus.com The potential for this compound to be involved in such pathways, perhaps in fleeting interactions or as a product of specific enzymatic or non-enzymatic processes under certain conditions, remains largely unexplored. vedantu.commonash.edubyjus.commdpi.com Future conceptual research could investigate theoretical possibilities of this compound involvement in nitrogen incorporation into biomolecules or its role in hypothetical early Earth chemical processes. arxiv.orgmdpi.com Recent studies on the water complex of this compound and its reaction yielding hydroxylamine (B1172632) highlight the potential for this compound to participate in reactions relevant to the formation of biologically relevant molecules. acs.orgresearchgate.net
Computational Prediction and Experimental Validation of Undiscovered this compound Reactivity
Computational chemistry plays a vital role in understanding the reactivity of species like this compound by predicting potential reaction pathways, transition states, and product formation. nih.govnih.govresearchgate.nettheses.cz Future research will continue to push the boundaries of computational methods to accurately model this compound's interactions with a wide range of molecules and materials. nih.govnih.govresearchgate.netresearchgate.net This includes predicting undiscovered reactions and exploring the potential energy surfaces of complex reaction systems. theses.czresearchgate.net Experimental validation of these computational predictions is crucial to confirm theoretical insights and guide further research into this compound chemistry. theses.cz
Interactions with Surfaces and Nanomaterials (e.g., Catalysis, Thin Films)
The interaction of reactive species with surfaces and nanomaterials is fundamental to fields like heterogeneous catalysis and materials science. escholarship.orgnih.govrsc.org Investigating this compound's interactions with various surfaces, including metal oxides, polymers, and nanoparticles, is an important future direction. escholarship.orgnih.govmdpi.comresearchgate.net This research can provide insights into surface-catalyzed reactions involving this compound, its potential for functionalizing nanomaterials, or its role in the growth of thin films. escholarship.orgnih.govrsc.orgmdpi.com Understanding these interactions at the molecular level is crucial for designing new catalysts or materials with tailored properties. escholarship.orgnih.gov
Q & A
Q. Q1: What spectroscopic methods are most effective for detecting imidogen (NH) in gas-phase reactions, and how should experimental parameters be optimized?
Methodological Answer: this compound detection typically relies on laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS). For gas-phase studies, ensure precise control of pressure (≤10 Torr) and temperature (298–500 K) to minimize collisional quenching and thermal degradation. Calibrate instrumentation using known NH emission lines (e.g., the A³Π–X³Σ⁻ transition at 336 nm) and validate against reference databases like the HITRAN molecular spectral library .
Q. Q2: How can researchers design experiments to synthesize this compound derivatives without inducing premature decomposition?
Methodological Answer: Use inert matrices (e.g., argon or neon) at cryogenic temperatures (<20 K) to stabilize reactive intermediates. Employ pulsed laser photolysis or discharge methods to generate NH radicals, followed by rapid quenching. Monitor reaction kinetics via time-resolved mass spectrometry, and cross-validate with computational simulations (e.g., DFT for transition-state analysis) .
Advanced Research Questions
Q. Q3: How should researchers resolve contradictions in reported bond dissociation energies (BDEs) of this compound complexes across computational and experimental studies?
Methodological Answer: Conduct a systematic review of methodologies:
- Experimental discrepancies: Compare calorimetric vs. spectroscopic BDE measurements, noting pressure/temperature dependencies.
- Computational discrepancies: Evaluate basis set choices (e.g., CCSD(T)/aug-cc-pVTZ vs. B3LYP) and solvent-effect approximations. Apply error-metric frameworks (e.g., mean absolute deviation) to identify outliers .
Q. Q4: What strategies are critical for isolating this compound in condensed-phase systems while avoiding radical recombination?
Methodological Answer: Use spin-trapping agents (e.g., nitroso compounds) to stabilize NH radicals. Characterize trapped adducts via EPR spectroscopy (g-factor analysis) and isotopic labeling (¹⁵N-H) to confirm specificity. For quantitative analysis, integrate transient absorption spectroscopy with kinetic modeling (e.g., pseudo-first-order approximations) .
Data Analysis and Interpretation
Q. Q5: How can researchers validate this compound reaction mechanisms when primary data is limited or noisy?
Methodological Answer: Combine Bayesian inference with Monte Carlo simulations to quantify uncertainty in rate constants. Use sensitivity analysis to identify dominant reaction pathways. Cross-reference with high-level ab initio calculations (e.g., CASSCF for multi-reference systems) .
Q. Q6: What statistical approaches are recommended for reconciling this compound’s thermodynamic properties across heterogeneous datasets?
Methodological Answer: Apply weighted least-squares regression to datasets, assigning weights based on experimental precision (e.g., ±1 kcal/mol for calorimetry vs. ±3 kcal/mol for spectroscopy). Use the IUPAC Consistency Test for Thermodynamic Data to flag outliers .
Literature and Experimental Design
Q. Q7: How should researchers structure a literature review to identify gaps in this compound’s role in atmospheric chemistry?
Methodological Answer: Use systematic review protocols:
- Database searches: Web of Science, Reaxys, and Scopus with keywords "this compound + atmospheric + kinetics."
- Inclusion criteria: Prioritize peer-reviewed studies with raw data tables and error margins.
- Gap analysis: Map reported rate constants (k) against temperature/pressure conditions to identify understudied regimes .
Q8: What criteria define a robust research question for studying this compound’s reactivity in interstellar environments?
Methodological Answer: Adhere to the FINER framework:
- Feasible: Ensure access to ultrahigh-vacuum chambers for simulating interstellar conditions.
- Novel: Focus on NH reactions with polycyclic aromatic hydrocarbons (PAHs), a less-explored area.
- Relevant: Align with astrochemical models (e.g., KIDA database) to ensure translational impact .
Reporting and Reproducibility
Q. Q9: How can researchers ensure reproducibility when publishing this compound-related computational workflows?
Methodological Answer: Document all input parameters (e.g., basis sets, convergence criteria) and use version-controlled software (e.g., Gaussian 16 Rev. C.01). Provide raw output files (LOG/CHK) and deposit workflows in repositories like Zenodo with DOI tagging .
Q. Q10: What metadata standards are essential for sharing this compound experimental datasets?
Methodological Answer: Follow FAIR principles:
- Format: Use .csv or .xlsx for kinetic data, including headers (e.g., "Temperature (K)", "Pressure (Torr)").
- Metadata: Specify instrumentation (model, calibration date), uncertainty ranges, and licensing (CC-BY 4.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
